![molecular formula C17H22N4O B5572609 N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

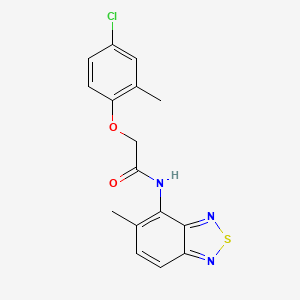

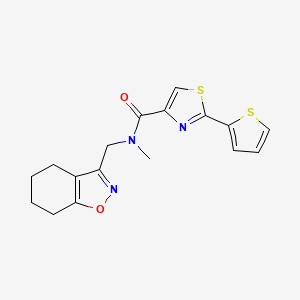

The synthesis of compounds similar to N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline often involves complex procedures incorporating guanidinium and aminoimidazolinium groups, using synthetic approaches such as reductive amination of piperidinone and subsequent functional group formation (Montero et al., 2002). Another relevant method includes the tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, showcasing the diversity of synthetic routes available for such complex molecules (Gabriele et al., 2006).

Molecular Structure Analysis

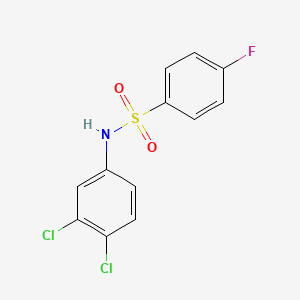

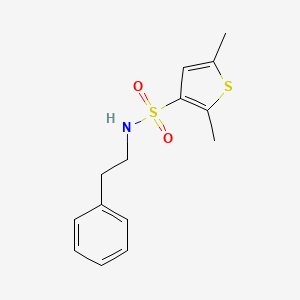

The molecular structure of compounds with similar complexity is characterized by the presence of multiple functional groups, including imidazol, piperidine, and aniline moieties. These structures are often designed to incorporate multiple pharmacological goals, as seen in derivatives with high affinity for mu opioid receptors (Montero et al., 2002). The crystal structure analysis of related compounds reveals specific geometric configurations, such as planar benzothiazol and imidazol rings with dihedral angles, showcasing the detailed molecular architecture (Yıldırım et al., 2006).

Chemical Reactions and Properties

The chemical behavior of N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline and similar compounds involves a variety of reactions, such as guanidinium and aminoimidazolinium group formations, indicative of their reactivity and potential for further functionalization (Montero et al., 2002). The synthesis routes often involve multi-step reactions, including condensation, reductive amination, and cyclization, highlighting the complex nature of their chemical properties.

Physical Properties Analysis

The physical properties of such complex molecules are closely related to their molecular structure. Compounds with similar structures exhibit significant degrees of stereoselectivity in their reactions, and the configuration around double bonds in major stereoisomers can be established through X-ray diffraction analysis, providing insights into their three-dimensional arrangement and physical behavior (Gabriele et al., 2006).

Chemical Properties Analysis

The chemical properties of N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline are defined by its functional groups, which contribute to its reactivity and interaction with other molecules. The presence of imidazol, piperidine, and aniline groups suggests a compound capable of engaging in a wide range of chemical reactions, including nucleophilic substitution and conjugate addition, as evidenced by the synthetic methods employed for similar compounds (Gabriele et al., 2006).

Applications De Recherche Scientifique

Corrosion Inhibition

N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline and similar benzimidazole derivatives have been investigated for their effectiveness as corrosion inhibitors. Studies reveal their substantial efficiency in preventing corrosion of steel in acidic environments. Their action is attributed to the formation of a protective layer on the metal surface, significantly enhancing the material's resistance to corrosion. The effectiveness of these inhibitors is notably influenced by their concentration and temperature conditions. Further analysis, including electrochemical and surface examination techniques, supports their protective capabilities and elucidates the underlying mechanisms of their inhibitive action (Yadav et al., 2016).

Pharmaceutical Building Block Diversification

The compound and its structural relatives serve as vital precursors in synthesizing diverse pharmaceutical intermediates. For example, secondary piperidines, closely related to the specified compound, are identified as crucial building blocks in drug development. An electrochemical method has been developed for the cyanation of piperidines, enhancing the synthesis of unnatural amino acids and broadening the scope for creating novel pharmaceuticals. This method showcases the adaptability and utility of such compounds in generating pharmacologically relevant entities (Lennox et al., 2018).

Main Group Chemistry Applications

Compounds featuring the imidazol-2-imino group, akin to N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline, exhibit significant potential in main group chemistry. They have been employed as stabilizing agents for electron-deficient species, leveraging their strong electron-donating capabilities. The versatility of these compounds is highlighted by their ability to form stable complexes with various main group elements, contributing to the development of novel compounds with unique properties and applications (Ochiai et al., 2016).

Spin-Crossover Complexes

Research into spin-crossover (SCO) complexes has utilized derivatives of N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline to investigate their SCO behavior. These complexes exhibit a sharp transition between high-spin and low-spin states, influenced by the ligand's structure and the surrounding anionic environment. The study of these complexes contributes to understanding the SCO phenomenon and its potential applications in developing responsive materials for sensors, memory devices, and displays (Nishi et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(N-methylanilino)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-20(15-7-3-2-4-8-15)13-16(22)21-11-5-6-14(12-21)17-18-9-10-19-17/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFCBMYWSRPMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)C2=NC=CN2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)